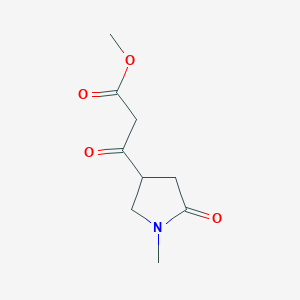
5-(2-Aminophenyl)cyclohexane-1,3-dione
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 5-(2-Aminophenyl)cyclohexane-1,3-dione is 1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like 5-Phenyl-1,3-cyclohexanedione have been studied. For instance, 5-Phenyl-1,3-cyclohexanedione reacted with N-substituted isatins in pyridine .Aplicaciones Científicas De Investigación
1. Synthesis of Organic and Heterocyclic Compounds
5-(2-Aminophenyl)cyclohexane-1,3-dione and its derivatives are important in the synthesis of various organic and heterocyclic compounds. For example, studies have demonstrated their use in creating trifluoromethyl groups within organic compounds, which are vital in pharmaceutical and agrochemical industries (Fadeyi & Okoro, 2008).
2. Propellant Stabilization
Certain derivatives of this compound, like 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, have been used as stabilizers in double-base propellants. This application is significant in the field of rocketry and explosives (Soliman & El-damaty, 1984).
3. Anticancer Compound Synthesis
Cyclohexane-1,3-dione derivatives, including this compound, have shown potential in the development of new anticancer compounds. Their ring modification and reactions with other chemicals have been studied to produce compounds with cytotoxic properties against cancer cell lines (Shaaban et al., 2014).
4. Synthesis of Bioactive Molecules
These compounds are key precursors in synthesizing a wide range of bioactive molecules. This includes the production of compounds with diverse biological activities like anti-bacterial, anti-inflammatory, and anti-cancer properties (Sharma, Kumar, & Das, 2021).
5. Antimicrobial and Breast Cancer Activity Studies
In addition to their application in synthesizing bioactive molecules, these derivatives have been directly studied for their antimicrobial and anticancer activities. In silico and in vitro studies have been conducted to evaluate their efficacy against microbial strains and cancer cell lines (Chinnamanayakar et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 5-(2-Aminophenyl)cyclohexane-1,3-dione are currently unknown. This compound is a chemical building block
Mode of Action
Similar compounds in the triketone class of herbicides inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) in plants . If this compound shares this mode of action, it would interact with its targets by binding to the HPPD enzyme, thereby inhibiting its function.
Biochemical Pathways
If this compound acts similarly to other triketone herbicides, it would affect the tyrosine degradation pathway in plants. The HPPD enzyme is responsible for breaking down the amino acid tyrosine into smaller molecules that the plant uses for various functions . Inhibition of HPPD disrupts this pathway, leading to a deficiency in the products of tyrosine degradation.
Result of Action
If it acts as a HPPD inhibitor, it could cause a deficiency in the products of tyrosine degradation, leading to detrimental effects on plant growth and development .
Propiedades
IUPAC Name |
5-(2-aminophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCTXYXXJLHBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)
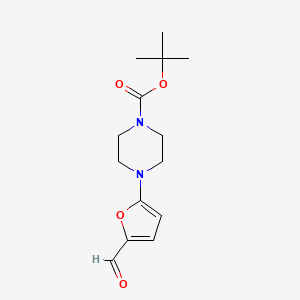

![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)

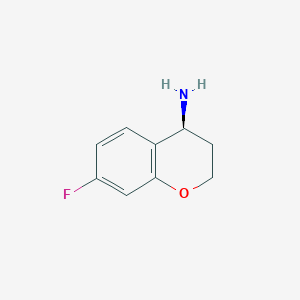
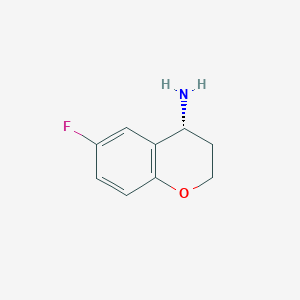
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
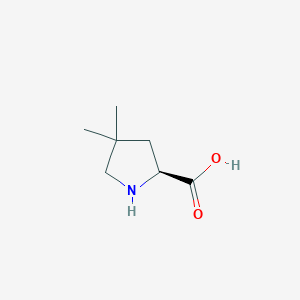
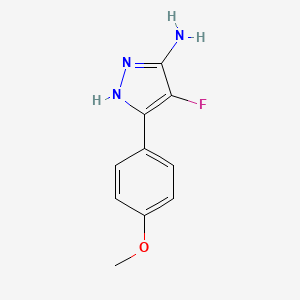

![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
